molecular formula C12H16O2 B010827 Dodeca-4,6-diynoic acid CAS No. 100256-61-9

Dodeca-4,6-diynoic acid

Cat. No.: B010827
CAS No.: 100256-61-9
M. Wt: 192.25 g/mol
InChI Key: OFGJNRXCKRRARM-UHFFFAOYSA-N
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Description

Dodeca-4,6-diynoic acid is a naturally occurring compound found in certain plant species, particularly within the Asteraceae family. It is an alkylamide, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, including anti-inflammatory and antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodeca-4,6-diynoic acid typically involves the coupling of appropriate alkyne precursors under specific reaction conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar catalytic processes as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dodeca-4,6-diynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dodeca-4,6-diynoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and modulate immune responses. The compound may also interfere with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Dodeca-2E,4E-dienoic acid isobutylamide
  • Undeca-2E,4E-dienoic acid isobutylamide
  • Tetradeca-2E,4E,8Z-trienoic acid isobutylamide

Uniqueness

Dodeca-4,6-diynoic acid is unique due to its specific diynoic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

dodeca-4,6-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-5,10-11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGJNRXCKRRARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639864
Record name Dodeca-4,6-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100256-61-9
Record name Dodeca-4,6-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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